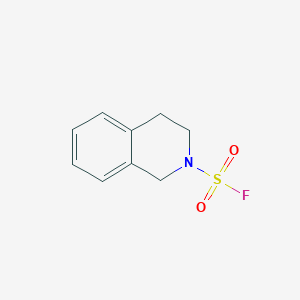
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- typically involves the reaction of isoquinoline derivatives with sulfonyl fluoride reagents. One common method is the reaction of 3,4-dihydroisoquinoline with sulfonyl fluoride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making the compound a potent inhibitor. The pathways involved include the formation of a covalent bond between the sulfonyl fluoride group and nucleophilic residues in the enzyme’s active site, such as serine or cysteine.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro-, which lacks the sulfonyl fluoride group.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring structure.
Sulfonyl Fluoride Derivatives: Other compounds containing the sulfonyl fluoride group, such as tosyl fluoride and mesyl fluoride.
Uniqueness: 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- is unique due to the presence of both the isoquinoline ring and the sulfonyl fluoride group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
InChI Key |
BJCFTDQTHQZKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















